An In-depth Technical Guide to the Chemical Properties of Methyl 4-ethylbenzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 4-ethylbenzoate
This guide provides a comprehensive overview of the chemical and physical properties of methyl 4-ethylbenzoate (B1233868), tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, spectroscopic data, and safety information.
Chemical Identity and Physical Properties
Methyl 4-ethylbenzoate is an organic compound classified as an ester of 4-ethylbenzoic acid and methanol (B129727). It is a colorless liquid at room temperature and is primarily used as a chemical intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of Methyl 4-ethylbenzoate
| Property | Value | Reference |
| CAS Number | 7364-20-7 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Clear, colorless liquid/oil | [1] |
| Boiling Point | 105-107 °C at 15 mmHg | [1][2] |
| Density | 1.025 - 1.039 g/cm³ at 25 °C | [1][2] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of methyl 4-ethylbenzoate.
Table 2: Spectroscopic Data of Methyl 4-ethylbenzoate
| Technique | Data |
| ¹H NMR | Data available for the similar compound, ethyl 4-methylbenzoate, suggests characteristic aromatic and aliphatic proton signals. |
| ¹³C NMR | Data for the similar compound, ethyl 4-methylbenzoate, is available. |
| FTIR | Expected to show characteristic peaks for C=O (ester), C-O stretching, and aromatic C-H bonds. |
| Mass Spectrometry | Expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and analysis of methyl 4-ethylbenzoate.
Methyl 4-ethylbenzoate is commonly synthesized via the Fischer esterification of 4-ethylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.
Reaction: 4-ethylbenzoic acid + methanol ⇌ methyl 4-ethylbenzoate + water
Materials:
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4-ethylbenzoic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid
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Sodium bicarbonate (5% aqueous solution)
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate
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Diethyl ether
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
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Distillation apparatus
Procedure:
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In a round-bottom flask, combine 4-ethylbenzoic acid and an excess of anhydrous methanol.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-ethylbenzoate.
The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity methyl 4-ethylbenzoate.
Equipment:
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Distillation flask
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Fractionating column (e.g., Vigreux column)
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Condenser
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Receiving flask
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Vacuum source and gauge
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Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
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Place the crude methyl 4-ethylbenzoate in the distillation flask with a few boiling chips.
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Apply a vacuum and gradually heat the flask.
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Collect the fraction that distills at the boiling point of methyl 4-ethylbenzoate at the corresponding pressure (105-107 °C at 15 mmHg).[1][2]
The purity of the synthesized methyl 4-ethylbenzoate can be determined by gas chromatography.
Instrumentation:
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Gas chromatograph equipped with a flame ionization detector (FID).
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Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column).
Typical GC Conditions:
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Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
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Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure the elution of the compound.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
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Injection Mode: Split or splitless, depending on the sample concentration.
Safety and Handling
Methyl 4-ethylbenzoate should be handled with appropriate safety precautions in a well-ventilated area.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| H319: Causes serious eye irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This safety information is based on available data and may not be exhaustive.
Conclusion
This technical guide provides essential information on the chemical properties, synthesis, purification, and analysis of methyl 4-ethylbenzoate. The detailed protocols and data are intended to support researchers and professionals in their work with this compound. Adherence to safety guidelines is paramount when handling this chemical.
